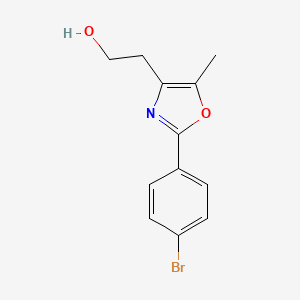
2-(2-(4-Bromophenyl)-5-methyloxazol-4-YL)ethanol
Cat. No. B8793178
Key on ui cas rn:
328918-84-9
M. Wt: 282.13 g/mol
InChI Key: SBNVFWXTMCXMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07351728B2
Procedure details


A solution of 2-(4-bromophenyl)-5-methyl-4-oxazoleacetic acid (39.1 g, 0.13 mol) in dry THF (175 mL) was treated dropwise with borane-THF complex (227 mL of a 1.0 M solution in THF, 1.3 mol) over 2 h (reaction temperature to 35° C.). After stirring 2 h at rt under N2, the reaction was quenched with slow addition of methanol (60 mL) and stirred overnight at rt. The reaction was diluted with 1 N NaOH (50 mL) and extracted with CH2Cl2 (2×200 mL). The organic layer was washed with H2O (3×100 mL), dried (MgSO4), and the solvent removed in vacuo to give 38.7 g of crude product that was recrystallized from toluene (200 mL, wash solid with cold hexanes) to give 26.9 g (72%) of 2-(4-bromophenyl)-5-methyl-4-oxazoleethanol as a white powder: Rf=0.37 in 10% MeOH/CH2Cl2; 1H NMR (500 MHz, CDCl3) δ 7.84-7.82 (m, 2H), 7.57-7.55 (m, 2H), 3.91 (q, J=5.5 Hz, 2H), 3.14 (t, J=6.0 Hz, OH), 2.72 (t, J=5.5 Hz, 2H), 2.33 (s, 3H); 13C (125 MHz, CDCl3) δ 158.7, 144.5, 134.2, 131.9, 127.4, 126.4, 124.3, 61.8, 28.1, 10.1; IR (KBr) 3293, 2948, 1642, 15985, 1480, 1472, 1401, 1053, 1003, 836, 734 cm−1; Anal. Calc'd for C12H12BrNO2: C, 51.09; H, 4.29; N, 4.96; Br, 28.32. Found: C, 51.31; H 4.06; N, 4.90; Br, 28.19.
Quantity
39.1 g
Type
reactant
Reaction Step One

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
72%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:17])=[C:11]([CH2:13][C:14](O)=[O:15])[N:12]=2)=[CH:4][CH:3]=1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]([CH3:17])=[C:11]([CH2:13][CH2:14][OH:15])[N:12]=2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=C(N1)CC(=O)O)C
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring 2 h at rt under N2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(reaction temperature to 35° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with slow addition of methanol (60 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight at rt
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction was diluted with 1 N NaOH (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (2×200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with H2O (3×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 38.7 g of crude product that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from toluene (200 mL, wash solid with cold hexanes)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=C(N1)CCO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.9 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
